Patent-Backed Composition of Matter: Explicit Claim Differentiation from Chloro, Fluoro, and Unsubstituted Analogs
U.S. Patents US4146721 and US4325962 explicitly claim 1-phenyl-3-(p-bromophenyl)-pyrazol-4-acetic acid (the target compound) as a distinct chemical entity for anti-inflammatory, analgesic, and antipyretic use, separate from its closest analogs. Claim 3 in US4146721 and US4325962 covers the bromo analog, while Claims 2, 5, and 6 cover the p-fluoro, p-chloro, and unsubstituted phenyl analogs respectively, indicating that the inventors recognized each halogen substitution pattern as a distinct invention with potentially different pharmacological properties [1][2]. This demonstrates a direct intellectual property differentiation.
| Evidence Dimension | Patent-composition claim differentiation |
|---|---|
| Target Compound Data | Explicitly claimed in US4146721 Claim 3 and US4325962 Claim 3 |
| Comparator Or Baseline | 1-phenyl-3-(p-chlorophenyl) (Lonazolac, Claim 5); 1-phenyl-3-(p-fluorophenyl) (Claim 2); 1,3-diphenyl (Claim 6); 1-phenyl-3-(p-tolyl) (Claim 7) |
| Quantified Difference | N/A (qualitative patent-composition differentiation) |
| Conditions | Patent claims for anti-inflammatory, analgesic, or antipyretic drug compositions |
Why This Matters
This patent-composition differentiation provides legal and scientific precedent for treating the bromo analog as a distinct entity from its chloro and fluoro counterparts, which is critical for procurement decisions in drug discovery programs where intellectual property is a key factor.
- [1] Rainer, G. (1979). U.S. Patent No. 4,146,721. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Rainer, G. (1982). U.S. Patent No. 4,325,962. Washington, DC: U.S. Patent and Trademark Office. View Source
